An In-depth Technical Guide to 9-Phenyl-9H-carbazole-3-carboxylic acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 9-Phenyl-9H-carbazole-3-carboxylic acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 9-Phenyl-9H-carbazole-3-carboxylic acid, a specialized organic compound with significant potential in advanced materials and pharmaceutical research. Due to its status as a niche derivative, this guide synthesizes information from foundational precursors and analogous structures to offer a scientifically grounded perspective on its properties and synthesis. We will delve into its molecular characteristics, propose robust synthetic pathways, detail expected analytical characterization, and explore its promising applications.
Core Molecular Attributes
9-Phenyl-9H-carbazole-3-carboxylic acid is a trifunctional molecule featuring a carbazole core, a phenyl group at the 9-position (the nitrogen atom), and a carboxylic acid moiety at the 3-position. This unique combination of a hole-transporting carbazole unit, a modulating N-phenyl substituent, and a versatile carboxylic acid functional group makes it a compelling building block for complex molecular architectures.
Table 1: Physicochemical Properties of 9-Phenyl-9H-carbazole-3-carboxylic acid and Key Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| 9-Phenyl-9H-carbazole-3-carboxylic acid | C₁₉H₁₃NO₂ | 287.31 (Calculated) | Not Assigned | Expected to be a stable, high-melting point solid with applications in organic electronics and medicinal chemistry. |
| 9-Phenyl-9H-carbazole | C₁₈H₁₃N | 243.30 | 1150-62-5 | The core N-arylated carbazole structure, known for its thermal stability and hole-transporting properties.[1] |
| 9-Phenyl-9H-carbazole-3-carboxaldehyde | C₁₉H₁₃NO | 271.31 | 87220-68-6 | A key synthetic intermediate for the target carboxylic acid, often appearing as a white to light yellow crystalline powder. |
| 3-Bromo-9-phenyl-9H-carbazole | C₁₈H₁₂BrN | 322.20 | 1153-85-1 | An alternative precursor for the synthesis of the target compound via carboxylation. |
| 9H-Carbazole-3-carboxylic acid | C₁₃H₉NO₂ | 211.22 | 51035-17-7 | The parent carbazole carboxylic acid, lacking the N-phenyl group.[2] |
Strategic Synthesis of 9-Phenyl-9H-carbazole-3-carboxylic acid
The synthesis of 9-Phenyl-9H-carbazole-3-carboxylic acid can be approached through a logical, multi-step process, leveraging well-established synthetic transformations. The causality behind the chosen pathway is to build the molecular complexity in a controlled manner, starting from readily available starting materials.
Synthesis of the 9-Phenyl-9H-carbazole Core
The initial and crucial step is the N-arylation of carbazole with a phenyl group. The Ullmann condensation is a classic and effective method for this transformation, involving a copper-catalyzed reaction between an amine (carbazole) and an aryl halide.[2] This reaction is favored for its reliability in forming robust C-N bonds.
Caption: Ullmann condensation for the synthesis of the 9-Phenyl-9H-carbazole core.
Functionalization at the 3-Position
With the 9-Phenyl-9H-carbazole core synthesized, the next step is to introduce the carboxylic acid functionality at the 3-position. Two primary strategies are proposed, each with its own merits.
Strategy A: Oxidation of 9-Phenyl-9H-carbazole-3-carboxaldehyde
This is a direct and often high-yielding approach. It involves the formylation of 9-Phenyl-9H-carbazole, followed by oxidation of the resulting aldehyde.
Experimental Protocol: Two-Step Synthesis via Aldehyde Intermediate
Step 1: Vilsmeier-Haack Formylation of 9-Phenyl-9H-carbazole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like carbazoles.[3]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 9-Phenyl-9H-carbazole in DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 9-Phenyl-9H-carbazole-3-carboxaldehyde.
Step 2: Oxidation of the Aldehyde to Carboxylic Acid
A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions.[4][5][6]
-
Dissolve 9-Phenyl-9H-carbazole-3-carboxaldehyde in a suitable solvent mixture, such as tert-butanol and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), portion-wise at room temperature.
-
Stir the mixture vigorously and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 9-Phenyl-9H-carbazole-3-carboxylic acid.
Caption: Synthetic workflow via the aldehyde intermediate.
Strategy B: Carboxylation of 3-Bromo-9-phenyl-9H-carbazole
This alternative route involves the initial bromination of 9-Phenyl-9H-carbazole, followed by conversion to an organometallic intermediate and subsequent carboxylation.
Experimental Protocol: Synthesis via Grignard Reagent
Step 1: Bromination of 9-Phenyl-9H-carbazole
-
Dissolve 9-Phenyl-9H-carbazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
At 0 °C, add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and recrystallize to obtain pure 3-Bromo-9-phenyl-9H-carbazole.[7]
Step 2: Grignard Formation and Carboxylation
-
In an oven-dried flask under an inert atmosphere (e.g., argon), activate magnesium turnings.
-
Add a solution of 3-Bromo-9-phenyl-9H-carbazole in anhydrous tetrahydrofuran (THF) to the magnesium. A small crystal of iodine can be used to initiate the reaction.
-
Reflux the mixture until the magnesium is consumed, forming the Grignard reagent.
-
Cool the reaction mixture and bubble dry carbon dioxide gas through the solution, or pour the Grignard reagent over crushed dry ice.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with dilute HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
Analytical Characterization
A comprehensive characterization of the synthesized 9-Phenyl-9H-carbazole-3-carboxylic acid is essential to confirm its structure and purity. The expected spectroscopic data can be inferred from the analysis of its precursors and related carbazole derivatives.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the carbazole and phenyl rings will appear in the downfield region (typically 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons will resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm).[8] |
| FT-IR | A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1680-1710 cm⁻¹. Characteristic C-H and C=C stretches of the aromatic rings will also be present. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the calculated molecular weight of 287.31 should be observed. |
Applications and Future Directions
The molecular architecture of 9-Phenyl-9H-carbazole-3-carboxylic acid makes it a highly attractive candidate for several cutting-edge applications.
-
Organic Light-Emitting Diodes (OLEDs): The carbazole core is a well-known hole-transporting material with high thermal stability. The carboxylic acid group provides a reactive handle for anchoring the molecule to electrode surfaces or for further functionalization to fine-tune the electronic properties of OLED materials.[9]
-
Pharmaceutical and Medicinal Chemistry: Carbazole derivatives are known to exhibit a wide range of biological activities. The carboxylic acid moiety can improve solubility and provides a site for forming salts or esters, which is beneficial for drug development and delivery.
-
Advanced Polymers and Materials: The compound can be used as a monomer for the synthesis of novel polymers with tailored electronic and photophysical properties for applications in sensors, organic solar cells, and other electronic devices.
Conclusion
9-Phenyl-9H-carbazole-3-carboxylic acid stands as a promising, albeit specialized, building block for materials science and medicinal chemistry. While direct characterization data is sparse, this guide provides a robust framework for its synthesis and expected analytical profile based on established chemical principles and data from closely related compounds. The proposed synthetic routes are logical and utilize well-understood reactions, offering a clear path for researchers to produce and investigate this intriguing molecule. Its unique combination of a stable, electronically active core and a versatile functional group ensures its place as a compound of interest for future innovations.
References
-
Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-7. [Link]
-
Grembecka, J., Szeja, W., & Suwiński, J. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 965. [Link]
-
Czerwińska, M., Szabelski, M., Łukaszewicz, A., & Wiczk, W. (2012). Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. Photochemical & Photobiological Sciences, 11(10), 1618-1628. [Link]
-
Al-Bazi, S. J., & Al-Kaabi, A. J. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1230, 129881. [Link]
-
Chiu, C. W., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 229-236. [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Li, J., et al. (2018). Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals. Green Chemistry, 20(15), 3497-3501. [Link]
-
Kumar, S., et al. (2017). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 29(11), 2451-2454. [Link]
-
Grembecka, J., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 965. [Link]
-
Huszar, B., et al. (2020). Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wang, P., et al. (2004). Synthesis and Characterization of Monodendrons Based on 9-Phenylcarbazole. The Journal of Organic Chemistry, 69(23), 7779-7786. [Link]
-
Sangeetha, N. M., et al. (2011). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1738. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Retrieved from [Link]
-
Waldau, D., et al. (2009). Characterization of New Oxidation Products of 9H-carbazole and Structure Related Compounds by Biphenyl-Utilizing Bacteria. Applied Microbiology and Biotechnology, 81(6), 1061-1071. [Link]
-
Al-Masum, M., & Al-Qahtani, N. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4426. [Link]
-
Corey, E. J., Gilman, N. W., & Ganem, B. E. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Journal of the American Chemical Society, 90(20), 5616-5617. [Link]
-
Tiecco, M., et al. (2012). Green Oxidations of Aldehydes to Carboxylic Acids and Esters. Sciforum. [Link]
Sources
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sciforum.net [sciforum.net]
- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 8. N-PHENYLCARBAZOLE HYDROCHLORIDE(1150-62-5) 13C NMR [m.chemicalbook.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
